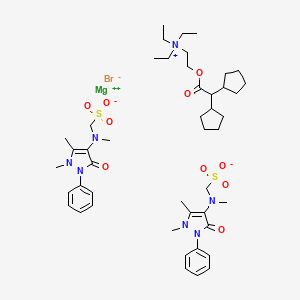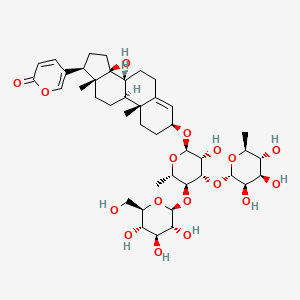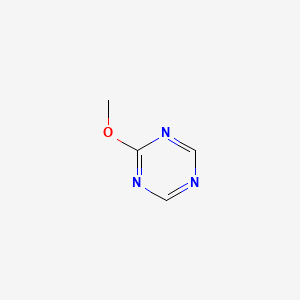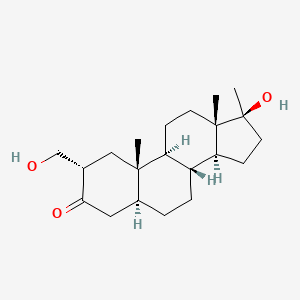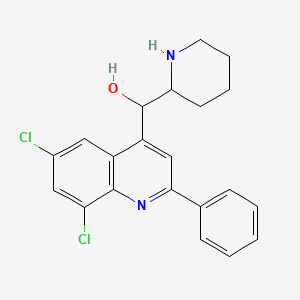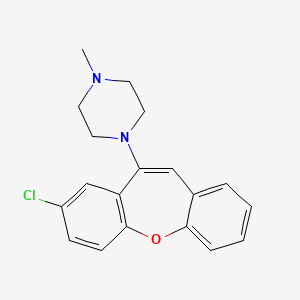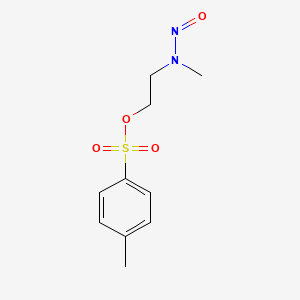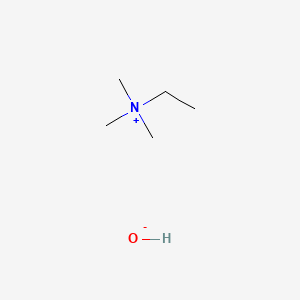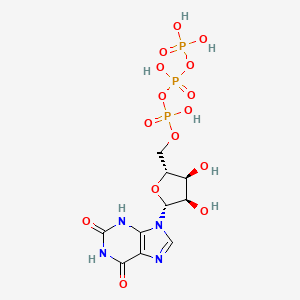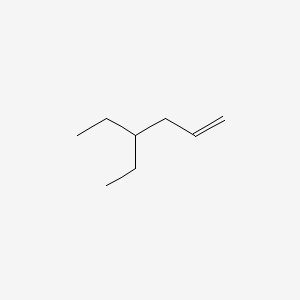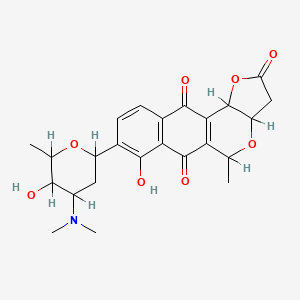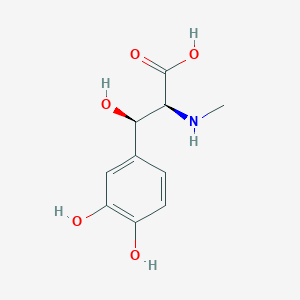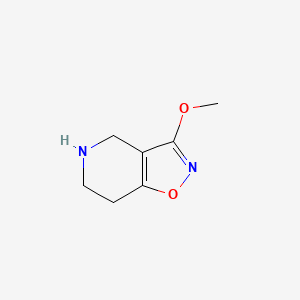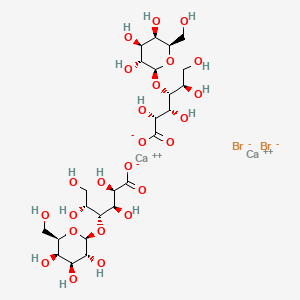
Calcium bromolactobionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bromolactobionate, also known as calcium bis(4-O-(β-D-galactosyl)-D-gluconate)-calcium bromide (1:1), is a compound with the chemical formula Ca(C12H21BrO20)2. It appears as a white or almost white crystalline solid and is soluble in water. This compound is used in various fields, including food additives, pharmaceuticals, cosmetics, and biomedicine .
Vorbereitungsmethoden
The preparation of calcium bromolactobionate involves a relatively complex process. It is generally synthesized by fermenting lactobionic acid followed by a bromination reaction. The specific preparation method may vary depending on the manufacturer . Another method involves oxidizing lactose with bromine water in the presence of calcium carbonate, followed by crystallization of the double salt from the resulting solution .
Analyse Chemischer Reaktionen
Calcium bromolactobionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common reagents used in these reactions include bromine water for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Calcium bromolactobionate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is often used as a carrier for cell culture or drug delivery in biomedical research.
Industry: In the food industry, it is added as a thickener or stabilizer to enhance texture and taste.
Wirkmechanismus
Calcium bromolactobionate exerts its effects primarily through its calcium ions. Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms, particularly in signal transduction pathways. It is involved in cell signaling, muscular contractions, bone health, and various signaling cascades . The compound’s mechanism of action involves the release of calcium ions, which then participate in these biological processes.
Vergleich Mit ähnlichen Verbindungen
Calcium bromolactobionate can be compared with other calcium-based compounds such as calcium gluconate, calcium lactate, and calcium carbonate. While all these compounds serve as calcium supplements, this compound is unique due to its specific structure and additional bromine atoms, which may confer different properties and applications .
Calcium Gluconate: Used primarily for treating calcium deficiencies and in intravenous therapy.
Calcium Lactate: Commonly used in food fortification and as a calcium supplement.
Calcium Carbonate: Widely used as an antacid and calcium supplement.
Each of these compounds has its own unique applications and properties, making this compound a distinct and valuable compound in various fields.
Eigenschaften
CAS-Nummer |
33659-28-8 |
|---|---|
Molekularformel |
C12H22Br2Ca2O12 |
Molekulargewicht |
598.26 g/mol |
IUPAC-Name |
dicalcium;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide |
InChI |
InChI=1S/C12H22O12.2BrH.2Ca/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;;;;/h3-10,12-20H,1-2H2,(H,21,22);2*1H;;/q;;;;+2/p-2/t3-,4-,5+,6+,7-,8-,9-,10-,12+;;;;/m1..../s1 |
InChI-Schlüssel |
NSEHONXJEKGUCF-IJGDEWKPSA-L |
SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2].[Ca+2].[Br-].[Br-] |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O.[Ca].[Ca+2].[Br-].[Br-] |
Key on ui other cas no. |
33659-28-8 |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
omo galactogluconate bromolactobionic acid Calcibronat calcium bromolacatobionate calcium galactogluconate bromide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


